Pentadecanol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to pentadecanol and its derivatives has been explored in various studies. For instance, the synthesis of 12-Acyloxyimino-1,15-pentadecanolides involved ring-enlargement and Nef reaction starting from α-nitro-cyclododecanone, followed by oximation, O-acylation, and chromatographic separation to obtain cis- and trans-isomers . Similarly, the Ahmad-Strong synthesis was employed to create pentadecynoic acids with the triple bond in different positions, achieving a 65% overall yield through a five-step method without the need for intermediate isolation . Additionally, the synthesis of bicyclo[9.3.1]pentadecane derivatives, which are precursors for diterpenoids like taxuspine U, was achieved using an intramolecular Dieckmann cyclisation to form a twelve-membered ring .
Molecular Structure Analysis
The molecular structures of pentadecanol-related compounds have been elucidated using various analytical techniques. For example, the structure of 12-Acyloxyimino-1,15-pentadecanolides was confirmed by IR, 1H NMR, and elementary analysis, with crystal X-ray analysis of a representative compound providing insights into their configurations and conformations . The room temperature structures of zinc(II) pentadecanoate were studied using infrared spectroscopy, X-ray diffraction, and polarizing light microscopy, revealing that each zinc atom is tetrahedrally coordinated to oxygen atoms of four different carboxylate groups .
Chemical Reactions Analysis
The chemical behavior of pentadecanol-related compounds under various conditions has been investigated. For instance, the photoinduced electron transfer studies of a tri(phenothiazine)-subphthalocyanine-fullerene pentad showed ultrafast electron transfer and slower charge recombination, mimicking photosynthetic reaction centers . Another study on molecular pentads consisting of a porphyrin dyad linked to a carotenoid polyene and a diquinone moiety revealed complex electron transfer dynamics, with some pentads preserving significant excited singlet state energy as chemical potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentadecanol-related compounds have been characterized in several studies. The conductivity and conductive mechanism of pentadecatungstotrivanadodiphosphoric heteropoly acid with Dawson structure were analyzed, showing high conductivity and an activation energy for proton conduction, with the Vehicle mechanism proposed for proton conduction . The phase diagram of pentadecanoic acid and urea was determined, revealing a binary system with two incongruently melting compounds and a miscibility gap of the liquid phases . The anionic polymerization of pentadecanolide was explored, resulting in high-molecular-weight polymers and the formation of cyclic oligomers .
Scientific Research Applications
Molecular Orientation and Phase Transitions : Pentadecanol plays a role in the study of molecular orientation and phase transitions in monolayers. For instance, research utilizing sum-frequency generation spectroscopy has revealed insights into the molecular orientation of pentadecanoic acid monolayers at different surface densities (Guyot-Sionnest, Hunt, & Shen, 1987). Similarly, another study observed molecular reorientation during the liquid-expanded--liquid-condensed phase transition of pentadecanoic acid at a water-air interface (Rasing, Shen, Kim, & Grubb, 1985).
Interactions in Binary Monolayers : The interactions of pentadecanol in binary monolayers have been studied, particularly in the context of semi-fluorinated and non-fluorinated fatty alcohols. This research has implications for understanding the miscibility and phase behavior in mixed monolayers (Nakahara, Minamisono, & Shibata, 2019).
Drug Delivery and Therapeutic Applications : Pentadecanol has been explored as a component in drug delivery systems. A notable study reported the development of a biocompatible drug delivery system using pentadecanol for tumor therapy, demonstrating its potential in medical applications (Li et al., 2017).
Chemical Analysis and Quality Control : In chemical analysis, pentadecanol has been used as an internal standard substance, as demonstrated in the quality control of essential oils (Yan Xue, 2004).
Biofuel Research : Pentadecanol has been examined as an additive in biofuel research, specifically in the study of diesel/biodiesel blends, highlighting its potential role in enhancing fuel properties (Devarajan, Munuswamy, Nagappan, & Ganesan, 2020).
Nutrition and Health : Research has also explored pentadecanoic acid as a biomarker for dairy food intake and its association with health outcomes. For example, a study found positive associations between C15:0 and high-fat dairy products, suggesting its use as a biomarker for dietary assessment (Albani et al., 2016).
Synthesis and Separation of Stereoisomers : Pentadecanol has been used in the synthesis and separation of stereoisomers, as seen in the study of sex pheromone components in pine sawflies (Högberg et al., 1990).
Antimicrobial and Anticancer Properties : Studies have shown that pentadecane, a related compound, exhibits antimicrobial activity, particularly against Leishmania infantum parasites, indicating its potential in disease treatment (Bruno et al., 2015). Additionally, research on pentadecanoic acid has demonstrated its potential in suppressing cancer stem cell properties in breast cancer cells (To et al., 2020).
Safety And Hazards
Pentadecanol exhibits low oral, skin, and respiratory toxicity6. However, it may be slightly to moderately irritating to the eyes and skin, and prolonged contact with undiluted alcohols can lead to defatting of the skin6. It is recommended that eye protection, chemical-resistant gloves, and other protective clothing be worn when handling large amounts of Pentadecanol6.
Future Directions
Pentadecanol is used as an ingredient in industrial chemicals, lubricating oils, and consumer products such as lotions and creams2. Additionally, it can be used as a feedstock for processes that use ethoxylation (adding ethylene oxide) and sulfation (adding a sulfo group) reactions to produce surfactants (primarily detergents)2. Future research may explore more applications of Pentadecanol in various fields.
Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis.
properties
IUPAC Name |
pentadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIUXOLGHVXAEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O | |
Record name | PENTADECANOL | |
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DSSTOX Substance ID |
DTXSID0027270 | |
Record name | 1-Pentadecanol | |
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Molecular Weight |
228.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentadecanol is a colorless liquid with a faint odor of alcohol. Floats on water. (USCG, 1999), Liquid, Solid; [Reference #1] White solid; [Alfa Aesar MSDS], Solid | |
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Record name | 1-Pentadecanol | |
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Boiling Point |
572 °F at 760 mmHg (USCG, 1999), 298.00 to 299.00 °C. @ 760.00 mm Hg | |
Record name | PENTADECANOL | |
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Record name | Pentadecanol | |
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Density |
0.829 at 122 °F (USCG, 1999) - Less dense than water; will float | |
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Vapor Pressure |
0.000038 [mmHg] | |
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Product Name |
1-Pentadecanol | |
CAS RN |
629-76-5, 31389-11-4, 67762-25-8 | |
Record name | PENTADECANOL | |
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Melting Point |
111 °F (USCG, 1999), 45 - 46 °C | |
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